BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for In Vivo
Experimentation with SR1555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in
vivo use of SR1555 hydrochloride, a selective inverse agonist of the Retinoic Acid Receptor-
related Orphan Receptor gamma t (RORyt). SR1555 has demonstrated potential therapeutic
effects in models of autoimmune disease and obesity by modulating the differentiation and
function of T helper 17 (Th17) cells and promoting the activity of regulatory T (Treg) cells.

Mechanism of Action

SR1555 is a specific inverse agonist for the nuclear receptor RORy, with a reported IC50 of 1
MM. By binding to RORyt, SR1555 inhibits the transcription of pro-inflammatory cytokines,
notably Interleukin-17 (IL-17), which is a key mediator in several autoimmune diseases.[1][2]
SR1555 has been shown to suppress the development and function of Th17 cells while
simultaneously increasing the frequency of Treg cells, which play a crucial role in maintaining
immune tolerance.[1][2] This dual action makes SR1555 a compelling candidate for the
treatment of autoimmune disorders. Furthermore, RORy has been identified as a regulator of
metabolic genes, and SR1555 has been observed to reduce adiposity and improve metabolic
parameters in obese and diabetic mice.

Signaling Pathway

The mechanism of action of SR1555 primarily involves the inhibition of the RORyt signaling
pathway, which is critical for the differentiation of Th17 cells.
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Caption: SR1555 inhibits RORyt, suppressing Th17 cell differentiation and IL-17 production,
while promoting Treg cell development.

In Vivo Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of SR1555
hydrochloride in preclinical animal models of autoimmune disease and obesity.
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Protocol 1: Evaluation of SR1555 in a Mouse Model of
Autoimmune Disease (Experimental Autoimmune
Encephalomyelitis - EAE)

This protocol outlines the use of SR1555 in an EAE mouse model, a common model for
multiple sclerosis.

Experimental Workflow:

Caption: Workflow for evaluating SR1555 in an EAE mouse model.
Methodology:

e Animal Model: Female C57BL/6 mice, 8-10 weeks old.

e EAE Induction:

o Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA)
containing Mycobacterium tuberculosis.

o On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the
flank.

o Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
¢ SR1555 Hydrochloride Administration:

o Preparation: Dissolve SR1555 hydrochloride in a vehicle suitable for in vivo
administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). Prepare
fresh daily.

o Dosage: Based on similar RORyt inverse agonist studies, a starting dose of 10-30 mg/kg
can be used.

o Route of Administration: Intraperitoneal (IP) injection or oral gavage.

o Dosing Schedule:
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» Prophylactic: Begin treatment on day O or day 1 post-immunization and continue daily
until the end of the experiment.

» Therapeutic: Begin treatment upon the onset of clinical signs (e.g., score of 1) and
continue dalily.

 Clinical Assessment:
o Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
= 0: No clinical signs
= 1: Limp tall

= 2: Hind limb weakness

]
w

: Hind limb paralysis
» 4: Hind limb and forelimb paralysis
= 5: Moribund

o Endpoint Analysis:

o At the peak of disease or a pre-determined endpoint, euthanize mice and collect spleens,
lymph nodes, and spinal cords.

o Immunological Analysis: Isolate mononuclear cells from the spleen and central nervous
system. Use flow cytometry to analyze the populations of Th17 (CD4+IL-17A+) and Treg
(CD4+Foxp3+) cells.

o Histology: Perfuse mice with saline followed by 4% paraformaldehyde. Collect spinal
cords, process for paraffin embedding, and stain with Hematoxylin and Eosin (H&E) for
inflammation and Luxol Fast Blue (LFB) for demyelination.
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SR1555 Treatment (10-30

Parameter Vehicle Control

mglkg)
Peak Clinical Score High (e.g., 3-4) Significantly reduced
Th17 Cell Frequency (%) Elevated in spleen and CNS Significantly reduced

Potentially increased or
Treg Cell Frequency (%) May be altered N

stabilized

) Severe inflammatory cell Reduced inflammatory cell
CNS Inflammation o o
infiltration infiltration

Demyelination Extensive demyelination Reduced demyelination

Protocol 2: Evaluation of SR1555 in a Mouse Model of
Diet-Induced Obesity (DIO)

This protocol details the investigation of SR1555's metabolic effects in a DIO mouse model.
Experimental Workflow:

Caption: Workflow for assessing SR1555 in a diet-induced obesity model.

Methodology:

e Animal Model: Male C57BL/6J mice, 6-8 weeks old.

e Diet-Induced Obesity:

o Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity
and insulin resistance. A control group should be fed a standard chow diet.

e SR1555 Hydrochloride Administration:
o Preparation: As described in Protocol 1.

o Dosage: A starting dose of 10-50 mg/kg can be explored, based on tolerability and efficacy

in pilot studies.
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o Route of Administration: Oral gavage is often preferred for metabolic studies to mimic
clinical administration.

o Dosing Schedule: Administer daily for 4-8 weeks.

» Metabolic Phenotyping:
o Body Weight and Food Intake: Monitor and record body weight and food intake weekly.
o Glucose Tolerance Test (GTT):
= Fast mice for 6 hours.
» Administer a glucose bolus (2 g/kg) via oral gavage or IP injection.

» Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-
glucose administration.

o Insulin Tolerance Test (ITT):
= Fast mice for 4-6 hours.
» Administer human insulin (0.75-1.0 U/kg) via IP injection.
» Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

e Endpoint Analysis:

o

At the end of the treatment period, euthanize mice after a 6-hour fast.

o Blood Collection: Collect blood via cardiac puncture for analysis of plasma insulin, lipids
(triglycerides, cholesterol), and inflammatory cytokines.

o Tissue Collection: Harvest liver, epididymal white adipose tissue (€WAT), and brown
adipose tissue (BAT). Weigh tissues and snap-freeze in liquid nitrogen or fix in formalin for
subsequent analysis.

o Gene Expression Analysis: Extract RNA from liver and adipose tissue to analyze the
expression of genes involved in metabolism, thermogenesis, and inflammation via RT-
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gPCR.
Parameter High-Fat Diet + Vehicle High-Fat Diet + SR1555
(10-50 mg/kg)
Body Weight Gain Significant increase Reduced weight gain
Adiposity (eWAT weight) Increased Reduced
Glucose Tolerance Impaired Improved
Insulin Sensitivity Impaired Improved
Plasma Insulin Hyperinsulinemia Reduced
Plasma Lipids Elevated Potentially reduced
Liver Steatosis Present Reduced

Concluding Remarks

The provided protocols offer a foundational framework for the in vivo investigation of SR1555
hydrochloride. Researchers should optimize these protocols based on their specific
experimental goals, institutional guidelines, and preliminary findings. Careful consideration of
animal welfare, appropriate control groups, and robust statistical analysis are paramount for
obtaining reliable and reproducible data. The multifaceted effects of SR1555 on both the
immune and metabolic systems position it as a promising therapeutic candidate for a range of
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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